N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3
N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3
Brand Name:
Vulcanchem
CAS No.:
1795786-57-0
VCID:
VC0133806
InChI:
InChI=1S/C8H14N2O4S/c1-5(11)10-6(8(13)14)4-15-3-2-7(9)12/h6H,2-4H2,1H3,(H2,9,12)(H,10,11)(H,13,14)/t6-/m0/s1/i1D3
SMILES:
CC(=O)NC(CSCCC(=O)N)C(=O)O
Molecular Formula:
C8H14N2O4S
Molecular Weight:
237.288
N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3
CAS No.: 1795786-57-0
Cat. No.: VC0133806
Molecular Formula: C8H14N2O4S
Molecular Weight: 237.288
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1795786-57-0 |
|---|---|
| Molecular Formula | C8H14N2O4S |
| Molecular Weight | 237.288 |
| IUPAC Name | (2R)-3-(3-amino-3-oxopropyl)sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |
| Standard InChI | InChI=1S/C8H14N2O4S/c1-5(11)10-6(8(13)14)4-15-3-2-7(9)12/h6H,2-4H2,1H3,(H2,9,12)(H,10,11)(H,13,14)/t6-/m0/s1/i1D3 |
| Standard InChI Key | GGBCHNJZQQEQRX-FYFSCIFKSA-N |
| SMILES | CC(=O)NC(CSCCC(=O)N)C(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator